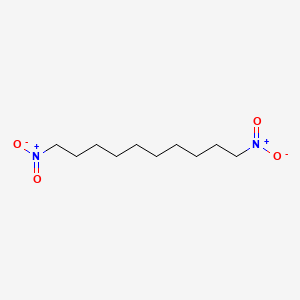
1,10-Dinitrodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dinitrodecane is an organic compound with the molecular formula C10H20N2O4 It is a member of the dinitroalkane family, characterized by the presence of two nitro groups (-NO2) attached to the terminal carbon atoms of a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Dinitrodecane can be synthesized through the nitration of decane. One common method involves the reaction of decane with a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The nitration process is followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,10-Dinitrodecane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form corresponding nitro alcohols or acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 1,10-Diaminodecane.
Substitution: Various substituted decane derivatives.
Oxidation: Nitro alcohols or acids.
Scientific Research Applications
1,10-Dinitrodecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds, particularly in the development of new materials and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,10-dinitrodecane involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicity, depending on the context. The exact pathways and molecular targets are still under investigation, but the compound’s redox activity is a key feature.
Comparison with Similar Compounds
1,10-Diaminodecane: Similar structure but with amino groups instead of nitro groups.
1,10-Decanediol: Contains hydroxyl groups (-OH) instead of nitro groups.
1,10-Decanediamine: Another related compound with amino groups.
Uniqueness: 1,10-Dinitrodecane is unique due to the presence of two nitro groups, which impart distinct chemical reactivity compared to its analogs. The nitro groups make it a versatile intermediate for various chemical transformations and applications.
Properties
CAS No. |
91346-98-4 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1,10-dinitrodecane |
InChI |
InChI=1S/C10H20N2O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2 |
InChI Key |
LTVQSKUCEODYDB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC[N+](=O)[O-])CCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















